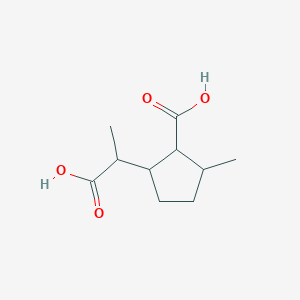
(1R,2R,3S,1'R)-Nepetalinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R, 2R, 3S, 1'r)-Nepetalinic acid, also known as (1r, 2r, 3s, 1'r)-nepetalinate, belongs to the class of organic compounds known as monocyclic monoterpenoids. These are monoterpenoids containing 1 ring in the isoprene chain (1R, 2R, 3S, 1'r)-Nepetalinic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, (1R, 2R, 3S, 1'r)-nepetalinic acid is primarily located in the cytoplasm. Outside of the human body, (1R, 2R, 3S, 1'r)-nepetalinic acid can be found in herbs and spices and tea. This makes (1R, 2R, 3S, 1'r)-nepetalinic acid a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Potential Use in Disease Prevention and Treatment
Research by Kamzolova and Morgunov (2019) highlights that (2R,3S)-isocitric acid, structurally similar to (1R,2R,3S,1'R)-nepetalinic acid, has potential applications beyond its traditional use as a biochemical reagent. It is increasingly recognized for its promise in preventing and treating certain diseases. This research emphasizes microbial synthesis of (2R,3S)-isocitric acid and explores the development of efficient production processes using natural, mutant, and recombinant strains of Yarrowia lipolytica (Kamzolova & Morgunov, 2019).
Biotechnological Synthesis and Applications
Another study by Heretsch et al. (2008) discusses the synthesis of (2R,3S)-isocitric acid by fermentation, highlighting its potential as a chiral building block in organic synthesis. This research underscores the significance of this compound, derived from the citric acid cycle, in various synthetic applications, and its production on a scale suitable for research and potential commercial applications (Heretsch et al., 2008).
Induction of Plant Systemic Defense
Research by Kong et al. (2018) on a structurally related compound, 2,3-butanediol, reveals its role in eliciting systemic defense responses in plants against viruses. While this study specifically examines 2,3-butanediol, it suggests potential applications of similar compounds in agricultural biotechnology for enhancing plant resistance against pathogens (Kong et al., 2018).
Eigenschaften
CAS-Nummer |
32603-11-5 |
|---|---|
Produktname |
(1R,2R,3S,1'R)-Nepetalinic acid |
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
2-(1-carboxyethyl)-5-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-5-3-4-7(6(2)9(11)12)8(5)10(13)14/h5-8H,3-4H2,1-2H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
OIFCPZGZZQQDNO-UHFFFAOYSA-N |
SMILES |
CC1CCC(C1C(=O)O)C(C)C(=O)O |
Kanonische SMILES |
CC1CCC(C1C(=O)O)C(C)C(=O)O |
melting_point |
85°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



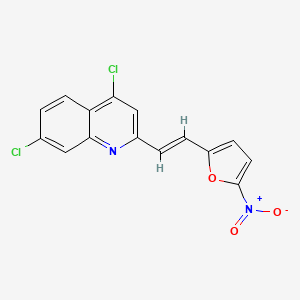
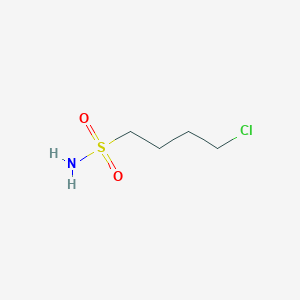
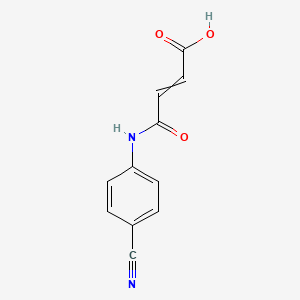
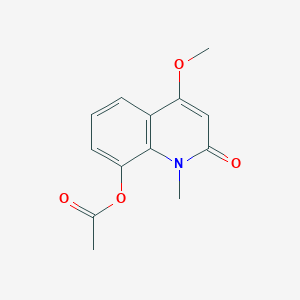
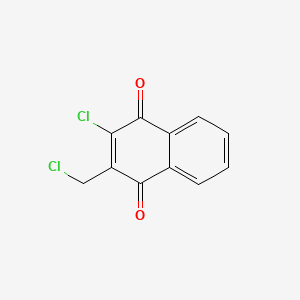
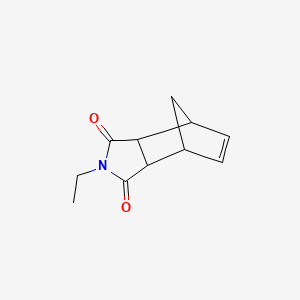
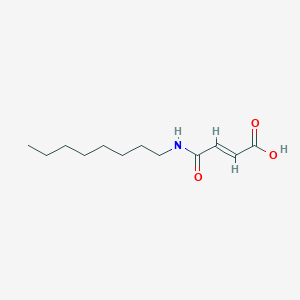
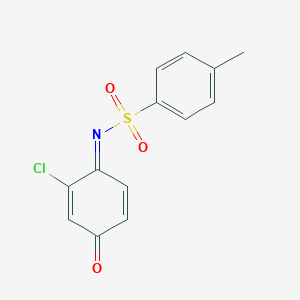
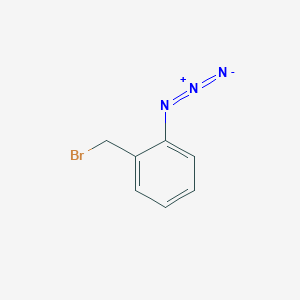
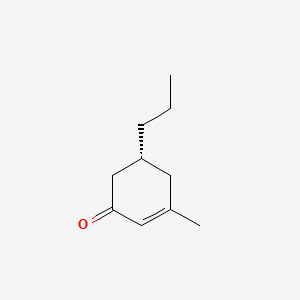
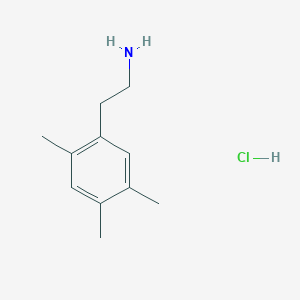
![3-Azabicyclo[4.1.0]heptan-2-one](/img/structure/B1655089.png)
![1-[(1E)-{[(4-chlorophenyl)methyl]sulfanyl}(methylimino)methyl]pyrazolidin-3-one hydrochloride](/img/structure/B1655090.png)
![1-[(Ammoniooxy)methyl]-3-chloro-2-fluorobenzene chloride](/img/structure/B1655091.png)